molecular formula C19H20N2O B11379513 1,5-dimethyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

1,5-dimethyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

Cat. No.: B11379513
M. Wt: 292.4 g/mol
InChI Key: FLAIFVMBDRPBJP-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Alkylation: The final step involves the alkylation of the indole nitrogen with 2-phenylethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(2-phenylethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the phenylethyl group using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1,5-dimethyl-N-(2-phenylethyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(2-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine
  • 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

Uniqueness

1,5-dimethyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is unique due to its indole core structure, which imparts distinct chemical and biological properties compared to similar compounds with pyrazole cores

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1,5-dimethyl-N-(2-phenylethyl)indole-2-carboxamide

InChI

InChI=1S/C19H20N2O/c1-14-8-9-17-16(12-14)13-18(21(17)2)19(22)20-11-10-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,20,22)

InChI Key

FLAIFVMBDRPBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCCC3=CC=CC=C3)C

Origin of Product

United States

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